Selectivity Profile: Furin Inhibitor II Spares PC2, Unlike Pan-Convertase Inhibitor Decanoyl-RVKR-CMK
Furin Inhibitor II (hexa-D-arginine) is a restricted-spectrum inhibitor that does not inhibit PC2; in enzyme kinetic assays, PC2 activity increased to 140% of control in the presence of L-polyarginines [1]. By contrast, decanoyl-RVKR-CMK (Furin Inhibitor I) is an irreversible pan-inhibitor that blocks all seven convertase family members including PC2, PC4, PC5, and PC7 . This differential is critical for experiments where PC2-mediated processing must remain intact to attribute biological effects specifically to furin blockade.
| Evidence Dimension | PC2 inhibition |
|---|---|
| Target Compound Data | PC2 not inhibited; PC2 activity increased to 140% of control in the presence of L-polyarginines |
| Comparator Or Baseline | Decanoyl-RVKR-CMK: inhibits all seven convertases including PC2 (irreversible pan-inhibitor) |
| Quantified Difference | Qualitatively distinct: D6R spares PC2; dec-RVKR-CMK abolishes PC2 activity along with furin and other PCs |
| Conditions | In vitro enzyme assays with purified recombinant proprotein convertases (Cameron et al. 2000); dec-RVKR-CMK characterization per Tocris/TargetMol datasheets |
Why This Matters
For researchers studying furin-specific substrates (e.g., TGF-β1, MMPs, SARS-CoV-2 spike, bacterial exotoxins) while requiring intact PC2-mediated processing of prohormones, hexa-D-arginine is the only commercially available polyarginine inhibitor with this validated PC2-sparing property.
- [1] Cameron A, Appel J, Houghten RA, Lindberg I. Polyarginines are potent furin inhibitors. J Biol Chem. 2000;275(47):36741-36749. PC2 was not inhibited by any polyarginine tested; PC2 showed an increase in activity of up to 140% of the control. View Source
